molecular formula C14H15NO3 B12934322 2-(3-Oxoindolin-2-ylidene)ethyl butyrate

2-(3-Oxoindolin-2-ylidene)ethyl butyrate

Cat. No.: B12934322
M. Wt: 245.27 g/mol
InChI Key: PGFIGEQPPPYPTO-XYOKQWHBSA-N
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Description

2-(3-Oxoindolin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of oxindole derivatives

Preparation Methods

The synthesis of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate typically involves the condensation of isatin derivatives with appropriate alkylating agents. One common method involves the reaction of isatin with ethyl butyrate in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Chemical Reactions Analysis

2-(3-Oxoindolin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxoindole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxindole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxindole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

2-(3-Oxoindolin-2-ylidene)ethyl butyrate can be compared with other oxindole derivatives, such as:

    2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its use as a Michael acceptor in organic synthesis.

    2-(2-Oxoindolin-3-ylidene)acetohydrazide: Studied for its anticancer properties.

    2-(2-Oxoindolin-3-ylidene)benzohydrazide: Investigated for its antimicrobial activity.

Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

[(2E)-2-(3-oxo-1H-indol-2-ylidene)ethyl] butanoate

InChI

InChI=1S/C14H15NO3/c1-2-5-13(16)18-9-8-12-14(17)10-6-3-4-7-11(10)15-12/h3-4,6-8,15H,2,5,9H2,1H3/b12-8+

InChI Key

PGFIGEQPPPYPTO-XYOKQWHBSA-N

Isomeric SMILES

CCCC(=O)OC/C=C/1\C(=O)C2=CC=CC=C2N1

Canonical SMILES

CCCC(=O)OCC=C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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